molecular formula C12H8FNO B8444518 2-Fluoro-3-(pyridin-2-yl)benzaldehyde

2-Fluoro-3-(pyridin-2-yl)benzaldehyde

Cat. No.: B8444518
M. Wt: 201.20 g/mol
InChI Key: ZKWVTGWPBDAINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine ring at the meta position relative to the aldehyde group. This compound is of significant interest in pharmaceutical and agrochemical research due to its dual functionality: the aldehyde group serves as a reactive site for condensation or coupling reactions, while the pyridinyl moiety enhances binding affinity in target molecules. Its synthesis typically involves cross-coupling methodologies, such as Suzuki-Miyaura reactions, to introduce the pyridine ring to the benzaldehyde scaffold .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-3-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-9(8-15)4-3-5-10(12)11-6-1-2-7-14-11/h1-8H

InChI Key

ZKWVTGWPBDAINI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound I: trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde

  • Structure : A pyridin-2-yl group linked via a vinyl chain to the para position of benzaldehyde.
  • Properties: Crystallizes in space group P21/c with distinct unit cell parameters (e.g., a = 12.6674 Å, b = 7.2173 Å). The extended conjugation from the vinyl group enhances UV-Vis absorption compared to non-vinyl analogs .
  • Reactivity : The aldehyde group undergoes oxidation to carboxylic acids (e.g., Compound III) using Jones reagent, a pathway shared with 2-Fluoro-3-(pyridin-2-yl)benzaldehyde .

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

  • Structure : A trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring.
  • Properties : Higher thermal stability (mp 91–93°C) due to the electron-withdrawing -CF₃ group, which also reduces nucleophilic reactivity at the aldehyde compared to the fluorine-substituted target compound .

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Structure : A boronate ester at the meta position.
  • Reactivity : The boronate group enables participation in Suzuki couplings, expanding its utility in synthesizing biaryl structures. This contrasts with the pyridinyl group in the target compound, which is more suited for hydrogen bonding or coordination chemistry .

Functional Group Modifications

2-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65g)

  • Structure : A morpholinyl-pyrimidine substituent.
  • Applications : Demonstrated in VAP-1 inhibitor synthesis, highlighting its role in medicinal chemistry. The pyrimidine ring introduces additional hydrogen-bonding sites, differing from the simpler pyridine in the target compound .

2-Fluoro-3-(trifluoromethyl)benzaldehyde

  • Structure : A trifluoromethyl group at the meta position.
  • Market Relevance : High production capacity (2020–2025 data) due to demand in agrochemicals. The -CF₃ group increases lipophilicity, enhancing membrane permeability compared to the pyridinyl analog .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₁₂H₈FNO 201.20 Not reported Not reported Pharmaceutical intermediates
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 91–93 Not reported Agrochemical synthesis
2-Fluoro-3-(dioxaborolan-2-yl)benzaldehyde C₁₇H₁₉BF₂O₂ 314.15 -6 206–208 Cross-coupling reactions
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde C₁₄H₁₁NO 209.25 Not reported Not reported Coordination polymers

Key Research Findings

  • Electronic Effects : Fluorine at the ortho position (relative to the aldehyde) in the target compound increases electrophilicity at the aldehyde carbon compared to para-substituted analogs like 4-CHO-pyridinyl derivatives .
  • Biological Activity : Pyridin-2-yl derivatives show enhanced binding to metalloenzymes compared to pyridin-4-yl isomers, as seen in Compound I vs. II .
  • Market Trends : Fluorinated benzaldehydes with trifluoromethyl groups (e.g., 2-Fluoro-3-(trifluoromethyl)benzaldehyde) dominate agrochemical markets, while pyridinyl variants are prioritized in drug discovery .

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